5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Overview
Description
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
Preparation Methods
The synthesis of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2,3-dimethylimidazo[1,2-a]pyridine with brominating agents under controlled conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2,3-dimethylimidazo[1,2-a]pyridine with bromine in the presence of an oxidizing agent.
Chemical Reactions Analysis
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Radical Reactions: These reactions involve the formation of radicals and can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include brominating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound targets bacterial enzymes and disrupts essential metabolic pathways, leading to the inhibition of bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antituberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylates: These derivatives are known for their broad-spectrum antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-8(10)4-3-5-9(12)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBWBSPQZKMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511544 | |
Record name | 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-17-1 | |
Record name | 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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